N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide
Description
N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,2-B]pyrrole core
Properties
IUPAC Name |
2-[(3aS,6aS)-5-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-4-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-12(2)10(15)6-13-8-3-4-11-7(8)5-9(13)14/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIDYWCOYLTMDF-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2CCNC2CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1[C@H]2CCN[C@H]2CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexahydropyrrolo[3,2-B]Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the N,N-Dimethyl Group: This step involves the methylation of the nitrogen atoms using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: The major products include oxidized derivatives of the hexahydropyrrolo[3,2-B]pyrrole core.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide: A closely related compound with similar structural features.
N,N-Dimethyl-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide: Another similar compound with slight variations in the functional groups.
Uniqueness
N,N-Dimethyl-2-((3As,6As)-2-Oxohexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)Acetamide stands out due to its unique hexahydropyrrolo[3,2-B]pyrrole core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
